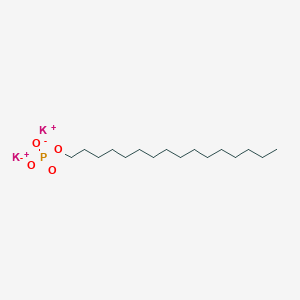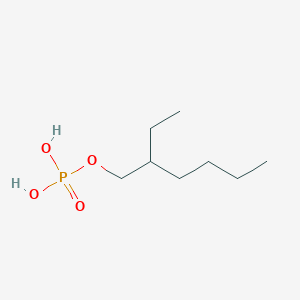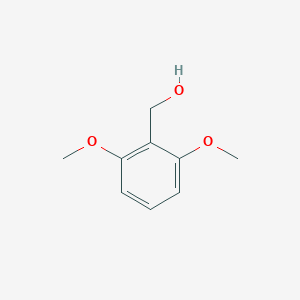
Potassium erucate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium erucate is a chemical compound that has been gaining attention for its potential applications in scientific research. It is a salt of erucic acid, a monounsaturated omega-9 fatty acid, and potassium hydroxide. Potassium erucate is a white, odorless, and hygroscopic powder that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of potassium erucate is not fully understood, but it is believed to act as a surfactant by reducing the surface tension between two liquids or between a liquid and a solid. This allows for better mixing and dispersion of compounds, which can enhance their bioavailability and efficacy.
Biochemische Und Physiologische Effekte
Potassium erucate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of certain types of cancer cells, including breast and prostate cancer. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful for treating a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of potassium erucate is its ability to improve the solubility of hydrophobic compounds, which can make it easier to work with certain types of molecules in the lab. However, its hygroscopic nature can make it difficult to handle and store, and it may not be suitable for all types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on potassium erucate. One area of interest is its potential as a drug delivery system, particularly for hydrophobic drugs. It may also have applications in the development of new cancer treatments, as well as in the food and cosmetic industries. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Potassium erucate can be synthesized by reacting erucic acid with potassium hydroxide. The reaction takes place in a solvent such as ethanol or water, and the resulting product is then purified through filtration and drying.
Wissenschaftliche Forschungsanwendungen
Potassium erucate has a range of potential applications in scientific research. One of its primary uses is as a surfactant, which can help to stabilize emulsions and improve the solubility of hydrophobic compounds. This makes it useful in a variety of fields, including pharmaceuticals, cosmetics, and food science.
Eigenschaften
CAS-Nummer |
18175-47-8 |
|---|---|
Produktname |
Potassium erucate |
Molekularformel |
C22H41KO2 |
Molekulargewicht |
376.7 g/mol |
IUPAC-Name |
potassium;(Z)-docos-13-enoate |
InChI |
InChI=1S/C22H42O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h9-10H,2-8,11-21H2,1H3,(H,23,24);/q;+1/p-1/b10-9-; |
InChI-Schlüssel |
JEXMXRICZKBURS-KVVVOXFISA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)[O-].[K+] |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[K+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[K+] |
Andere CAS-Nummern |
18175-47-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)












